Thieno[2,3-d]pyrimidine-6-carboxylic acid

Synthetic Methodology Process Chemistry Yield Optimization

Thieno[2,3-d]pyrimidine-6-carboxylic acid is a fused bicyclic heterocycle comprising a thiophene ring annulated to a pyrimidine at the [2,3-d] junction, bearing a carboxylic acid substituent exclusively at the 6-position of the thiophene moiety. With molecular formula C₇H₄N₂O₂S and molecular weight 180.19 g/mol, this scaffold belongs to the broader thienopyrimidine family that exists in three regioisomeric forms: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.

Molecular Formula C7H4N2O2S
Molecular Weight 180.181
CAS No. 1337882-43-5
Cat. No. B567117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidine-6-carboxylic acid
CAS1337882-43-5
Synonymsthieno[2,3-d]pyriMidine-6-carboxylic acid
Molecular FormulaC7H4N2O2S
Molecular Weight180.181
Structural Identifiers
SMILESC1=C(SC2=NC=NC=C21)C(=O)O
InChIInChI=1S/C7H4N2O2S/c10-7(11)5-1-4-2-8-3-9-6(4)12-5/h1-3H,(H,10,11)
InChIKeyHACJQZHGTLOKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 1337882-43-5): Core Scaffold Identity and Procurement Baseline


Thieno[2,3-d]pyrimidine-6-carboxylic acid is a fused bicyclic heterocycle comprising a thiophene ring annulated to a pyrimidine at the [2,3-d] junction, bearing a carboxylic acid substituent exclusively at the 6-position of the thiophene moiety [1]. With molecular formula C₇H₄N₂O₂S and molecular weight 180.19 g/mol, this scaffold belongs to the broader thienopyrimidine family that exists in three regioisomeric forms: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine [2]. Among these, the parent thieno[3,4-d]pyrimidine isomer has never been successfully isolated due to inherent instability, while the [2,3-d] and [3,2-d] isomers are synthetically accessible and stable [2]. Within the [2,3-d] series, the position of the carboxylic acid group (2-, 4-, or 6-) critically determines synthetic accessibility, reactivity, and pharmacological profile, making unambiguous structural identification essential for procurement decisions [3].

Why Thieno[2,3-d]pyrimidine-6-carboxylic acid Cannot Be Casually Substituted: Positional Isomerism Drives Functional Divergence


Within the thieno[2,3-d]pyrimidine scaffold, the position of the carboxylic acid substituent dictates fundamentally different synthetic accessibility, reactivity patterns, and biological activity landscapes. A comprehensive literature analysis by Vlasova et al. (2020) revealed that thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives exhibit a significantly wider range of pharmacological activity compared to the 4-carboxylic acid congeners, which remain poorly studied and are notably difficult to synthesize, being virtually absent from pharmacological patent literature [1]. The 4-carboxylic acid positional isomers require Pd-catalyzed carbonylation for preparation in only 63–71% yields, whereas the 6-carboxylic acid can be accessed in quantitative yield via straightforward hydrolysis of the corresponding ester [2][3]. Furthermore, the 6-carboxylic acid on the thiophene ring produces a distinct electrophilic substitution pattern, reacting with amines to form thienopyrimidinium chlorides—a reactivity profile not shared by the 2- or 4-carboxylic acid isomers . Substituting any positional isomer without verifying functional equivalence therefore risks invalidating synthetic protocols, altering downstream derivatization outcomes, and compromising biological screening results.

Thieno[2,3-d]pyrimidine-6-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Yield Advantage: Quantitative Hydrolysis vs. Pd-Catalyzed Carbonylation of the 4-COOH Isomer

The target compound (thieno[2,3-d]pyrimidine-6-carboxylic acid) is obtained in quantitative yield via saponification of the corresponding ethyl ester, requiring only rinsing with water for purification [1]. In direct contrast, the regioisomeric thieno[2,3-d]pyrimidine-4-carboxylic acids require Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, achieving only 63–71% isolated yields [2]. This represents an absolute yield advantage of at least 29 percentage points for the 6-COOH isomer, eliminating the need for transition metal catalysis, ligand systems, and chromatographic purification.

Synthetic Methodology Process Chemistry Yield Optimization

Biological Selectivity: Defined Negative Control Utility Against DRAK2 Kinase Versus Active Kinase Inhibitor Scaffolds

Thieno[2,3-d]pyrimidine-6-carboxylic acid and its direct analogs (AP-90, AP-94, AP-262-264) exhibit cell potency >10,000 nM against DRAK2/STK17B kinase, rendering them essentially inactive and therefore validated as negative controls for kinase inhibitor probe development [1]. In contrast, structurally related thieno[2,3-d]pyrimidin-4-ylthio carboxylic acid derivatives show potent CK2 kinase inhibition with IC₅₀ values of 0.1 μM and 0.125 μM for the most active compounds [2]. This >10,000-fold difference in kinase inhibitory activity between the parent 6-COOH scaffold and elaborated 4-ylthio derivatives demonstrates that the 6-carboxylic acid core provides a clean, biologically silent background for structure-activity relationship (SAR) studies.

Kinase Selectivity Chemical Probe Development Negative Control Validation

Parallel Library Synthesis Compatibility: Validated Solution-Phase Methodology for the 6-COOH Scaffold

The thieno[2,3-d]pyrimidine-6-carboxylic acid scaffold has been explicitly validated for parallel solution-phase library synthesis using a dry HCl-mediated cyclization of 2-aminothiophen-3,5-dicarboxylates with diverse nitriles, followed by hydrolysis [1]. This methodology has been adapted for semiautomated parallel synthesis, enabling the construction of mini-libraries of substituted 6-carboxylic acids. Notably, the same study extended the methodology to other (hetero)aromatic ortho-aminocarboxylates to produce diverse fused pyrimidin-4-ones, demonstrating the scaffold's compatibility with high-throughput workflows [1]. In the comprehensive review by Vlasova et al. (2020), thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives are explicitly described as 'poorly studied,' 'difficult to synthesize,' and 'practically not found in the pharmacological patent literature,' in stark contrast to the synthetic tractability of the 6-COOH series [2].

Combinatorial Chemistry Library Synthesis Solution-Phase Parallel Synthesis

Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area Versus Heteroatom Analogs

Thieno[2,3-d]pyrimidine-6-carboxylic acid has a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 91.3 Ų, with one hydrogen bond donor and five hydrogen bond acceptors [1]. The presence of the sulfur atom in the thiophene ring introduces distinct electronic properties compared to the oxygen-containing furo[2,3-d]pyrimidine-6-carboxylic acid analogs, which exhibit different hydrogen-bonding capacities (the furo analog 2,4-diamino-methyl ester has a predicted pKa of 5.71 ). The TPSA value of 91.3 Ų for the target compound places it within the favorable range for oral bioavailability prediction (typically <140 Ų), while the moderate logP of 1.4 balances aqueous solubility with membrane permeability. These computed parameters provide a quantitative basis for distinguishing the sulfur-containing thieno scaffold from oxygen (furo) or nitrogen (pyrrolo) heteroatom variants when physicochemical property optimization is a priority in library design.

Physicochemical Properties Drug-likeness Permeability Prediction

Commercial Availability: Documented Purity Grades and Procurement Options for the 6-COOH Scaffold

Thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 1337882-43-5) is commercially available from CymitQuimica in two purity grades: 97% purity (Ref. IN-DA00AAIZ, solid form, priced at €202.00 per 100 mg, €469.00 per 250 mg) and minimum 95% purity (Ref. 3D-MDC88243, Biosynth brand, though currently listed as discontinued) . The regioisomeric thieno[2,3-d]pyrimidine-2-carboxylic acid (CAS 1369113-60-9) is available from AKSci, though purity specifications are not prominently disclosed and require direct inquiry . The thieno[2,3-d]pyrimidine-4-carboxylic acid scaffold is reported to have limited commercial availability and poor representation in pharmacological patent literature [1], making the 6-COOH isomer the most reliably sourced positional isomer for research procurement.

Vendor Comparison Purity Specification Procurement Logistics

Thieno[2,3-d]pyrimidine-6-carboxylic acid: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Chemical Probe Development: Validated Negative Control for DRAK2/STK17B Screening Cascades

Thieno[2,3-d]pyrimidine-6-carboxylic acid is the preferred scaffold for generating negative control compounds in DRAK2/STK17B kinase inhibitor programs. The scaffold and its direct analogs (AP-90, AP-94, AP-262-264) have been experimentally confirmed to exhibit cell potency >10,000 nM against DRAK2, establishing a validated baseline of inactivity [1]. This contrasts with the potent activity of thieno[2,3-d]pyrimidin-4-ylthio carboxylic acid derivatives against CK2 kinase (IC₅₀ = 0.1–0.125 μM) [2], demonstrating that the 6-COOH scaffold provides a clean biological background free from confounding kinase inhibition. Procurement of the parent 6-carboxylic acid enables systematic SAR exploration by ensuring that any observed activity in elaborated derivatives can be attributed to the introduced substituents rather than the core scaffold.

Parallel Library Synthesis: High-Throughput Derivatization of Solution-Phase Combinatorial Collections

The thieno[2,3-d]pyrimidine-6-carboxylic acid scaffold is uniquely suited for semiautomated parallel library synthesis, with a published method using dry HCl-mediated cyclization of 2-aminothiophen-3,5-dicarboxylates with diverse nitriles [1]. This validated solution-phase methodology, adapted for parallel format, enables efficient construction of mini-libraries of substituted 6-carboxylic acids and their corresponding fused pyrimidin-4-ones [1]. The quantitative yield and simple purification (water rinse) reported for the 6-COOH scaffold [2] further support its use in library production where high-throughput workflows demand robust, high-yielding transformations with minimal purification burden. In contrast, the 4-COOH isomer requires transition metal catalysis and achieves only moderate yields (63–71%), making it less suitable for parallel library applications [3].

Peptidomimetic Building Block Synthesis: ATPC-Type Unnatural Amino Acid Precursor

Derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acid serve as precursors to unnatural amino acids for peptidomimetic applications. The 2-amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) scaffold, directly derived from the 6-COOH core, has been incorporated as an N-terminal surrogate in GnRH peptide analogs, demonstrating the scaffold's utility in peptide backbone modification [1]. The 6-position carboxylic acid provides the essential handle for peptide coupling, while the fused heterocyclic core introduces conformational constraint and metabolic stability not achievable with canonical amino acids or simpler heterocyclic carboxylic acids.

Medicinal Chemistry Scaffold Hopping: Thiophene-Containing Bioisostere of Purine Carboxylic Acids

The thieno[2,3-d]pyrimidine scaffold is recognized as a structural bioisostere of adenine and guanine, the purine bases found in DNA and RNA [1]. The 6-carboxylic acid derivative specifically places the carboxyl functional group on the thiophene ring, offering a distinct hydrogen-bonding geometry compared to purine-6-carboxylic acid analogs. With a computed XLogP3 of 1.4 and TPSA of 91.3 Ų [2], the scaffold occupies a favorable physicochemical space for oral bioavailability optimization. The documented synthetic accessibility (quantitative yield with simple purification [3]) makes this scaffold a practical choice for scaffold-hopping campaigns where the purine core must be replaced to improve selectivity or intellectual property position, while maintaining drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.